

Dimethyl 2-isocyanatoterephthalate molecular structure

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Compound of Interest

Compound Name: Dimethyl 2-isocyanatoterephthalate
CAS No.: 179114-94-4
Cat. No.: B061655

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Title: **Dimethyl 2-Isocyanatoterephthalate** (CAS 179114-94-4): Structural Profiling, Synthesis, and Applications in Advanced Drug Development

Executive Summary As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I frequently encounter the need for highly functionalized, reactive building blocks. **Dimethyl 2-isocyanatoterephthalate** (DM2IT) is a bifunctional intermediate that bridges the gap between rapid pharmacophore generation and downstream structural diversification. Featuring a highly reactive isocyanate moiety flanked by two electron-withdrawing ester groups, DM2IT is a critical reagent for synthesizing asymmetric ureas, carbamates, and complex linkers in targeted therapeutics. This whitepaper provides a comprehensive, field-proven guide to its structural properties, synthesis, and application in drug discovery.

Molecular Architecture & Physicochemical Profiling

The chemical structure of DM2IT (IUPAC: dimethyl 2-isocyanatobenzene-1,4-dicarboxylate) consists of a central benzene ring substituted with methyl ester groups at positions 1 and 4, and an isocyanate group (-N=C=O) at position 2^[1].

Electronic and Steric Implications: The reactivity of an isocyanate is governed by the electrophilicity of its central sp-hybridized carbon. In DM2IT, the two ester groups exert strong inductive (-I) and resonance (-M) electron-withdrawing effects. This depletes electron density from the aromatic system, significantly increasing the partial positive charge (

) on the isocyanate carbon. Consequently, DM2IT exhibits accelerated reaction kinetics with nucleophiles compared to unfunctionalized phenyl isocyanate, making it highly effective for coupling with sterically hindered or electronically deactivated amines.

Table 1: Quantitative Physicochemical Data

Property	Value / Description
Chemical Name	Dimethyl 2-isocyanatoterephthalate [2]
Synonym	Dimethyl 2-isocyanatobenzene-1,4-dicarboxylate[3]
CAS Registry Number	179114-94-4[2]
Molecular Formula	C ₁₁ H ₉ NO ₅ [2]
Molecular Weight	235.19 g/mol [1]
Hazard Profile	H315, H319, H335 (Irritant, Respiratory Sensitizer)[1]

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, strictly anhydrous[4] |

Mechanistic Synthesis & Purification Protocol

The de novo synthesis of DM2IT is typically achieved via the phosgenation of its corresponding amine, dimethyl 2-aminoterephthalate. To avoid the extreme toxicity and handling complexities of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is utilized as a safe, solid alternative that generates phosgene in situ.

Step-by-Step Methodology: Triphosgene-Mediated Synthesis

Note: This protocol must be executed in a high-performance fume hood with proper alkali scrubbing traps for HCl and unreacted phosgene.

- **Pre-Reaction Setup:** In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve dimethyl 2-aminoterephthalate (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).
- **Base Addition:** Add N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) to the solution[5]. Causality: The base is critical to scavenge the HCl byproduct. Without it, the starting amine forms a hydrochloride salt, rendering it non-nucleophilic and stalling the reaction. Cool the mixture to 0°C.
- **Controlled Phosgenation:** In a separate vial, dissolve triphosgene (0.4 eq, equivalent to 1.2 eq of phosgene) in 20 mL of anhydrous DCM. Add this dropwise to the amine solution over 30 minutes. Causality: Dropwise addition controls the exothermic generation of the carbamoyl chloride intermediate and prevents thermal degradation.
- **Self-Validating Reaction Monitoring:** Stir the reaction at room temperature for 2-4 hours.
 - **Expert Insight:** Do NOT spot the crude reaction directly onto a silica TLC plate. Isocyanates react with silica and atmospheric moisture, streaking and reverting to the amine. Instead, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol with a drop of triethylamine, and analyze the resulting stable methyl carbamate via LC-MS.
- **Work-up:** Quench the reaction with ice-cold water to destroy excess phosgene. Extract with DCM, wash with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify via short-path vacuum distillation or rapid flash chromatography (using triethylamine-deactivated silica) to yield the pure isocyanate.



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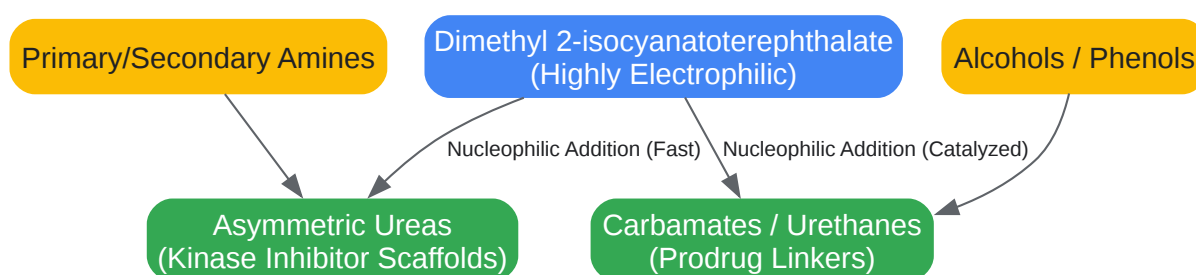
Fig 1. Triphosgene-mediated synthesis pathway of **Dimethyl 2-isocyanatoterephthalate**.

Reactivity Profile & Drug Development Applications

In medicinal chemistry, asymmetric ureas are privileged pharmacophores. They act as bidentate hydrogen bond donors and acceptors, frequently utilized to anchor small molecules into the ATP-binding pocket of kinases (e.g., stabilizing the DFG-out conformation). DM2IT is exceptionally valuable here because, post-urea formation, the two methyl ester groups serve as orthogonal handles. They can be saponified into dicarboxylic acids and conjugated to PEG linkers or E3 ligase ligands to generate Proteolysis Targeting Chimeras (PROTACs).

Step-by-Step Methodology: High-Throughput Urea Library Generation

- **Stock Preparation:** Prepare a 0.1 M stock solution of DM2IT in anhydrous THF.
- **Amine Arraying:** Dispense a diverse library of primary and secondary aliphatic/aromatic amines (0.12 M, 1.2 eq) into a 96-well glass-lined reaction block.
- **Coupling:** Add 1.0 mL of the DM2IT stock to each well. The electron-withdrawing esters drive rapid nucleophilic attack, allowing the reaction to proceed without a catalyst.
- **Scavenging:** After 12 hours of agitation at room temperature, add a polymer-bound trisamine resin (3.0 eq) to each well. **Causality:** The resin covalently captures any unreacted DM2IT, allowing the pure asymmetric urea product to be isolated via simple filtration, bypassing the need for tedious column chromatography.



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Fig 2. Divergent reactivity profile of DM2IT in drug pharmacophore generation.

Handling, Stability, and Analytical Validation

The Hydrolysis Cascade: DM2IT is acutely sensitive to moisture. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to yield the original amine. This newly formed amine will immediately react with an unhydrolyzed equivalent of DM2IT to form a highly insoluble, symmetric urea byproduct. If you observe a white, chalky precipitate in a stored bottle of DM2IT, it has been compromised by atmospheric moisture.

Analytical Validation (Self-Validating System): To verify the integrity of DM2IT before utilizing it in a multi-step synthesis, Fourier-Transform Infrared Spectroscopy (FT-IR) is the gold standard.

- Pass Criteria: A pristine batch will exhibit a massive, sharp absorption band at 2250–2270 cm⁻¹, corresponding to the asymmetric cumulative double bond stretch ().
- Fail Criteria: The appearance of broad bands at 3300–3500 cm⁻¹ (N-H stretch) or 1650 cm⁻¹ (urea C=O stretch) indicates degradation.

References

- Title: Sulfonamide compounds and medicinal use thereof (US6348474B1)

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- [5. US6348474B1 - Sulfonamide compounds and medicinal use thereof - Google Patents \[patents.google.com\]](#)
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